molecular formula C8H10N2O B058431 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one CAS No. 112381-98-3

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one

Cat. No.: B058431
CAS No.: 112381-98-3
M. Wt: 150.18 g/mol
InChI Key: WGICETGFKQPMMC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate diketone under acidic conditions to form the desired imidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different applications.

    Benzimidazole: Known for its wide range of biological activities and used as a pharmacophore in drug design.

    Pyrrolo[2,3-b]pyridine: Similar in structure but with different electronic properties and reactivity.

Uniqueness

5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one is unique due to its specific substitution pattern and the resulting electronic and steric effects

Properties

IUPAC Name

5,6-dimethyl-1,3-dihydropyrrolo[1,2-a]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-7-9-8(11)4-10(7)6(5)2/h3H,4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGICETGFKQPMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CC(=O)NC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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